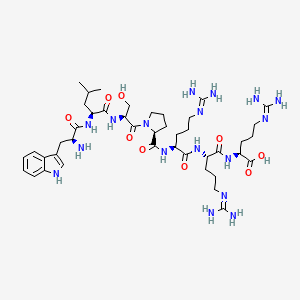![molecular formula C14H23N B12633336 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine CAS No. 918826-34-3](/img/structure/B12633336.png)
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is an organic compound characterized by the presence of two cyclohexene rings connected by an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between cyclohexene and ethylamine at elevated temperatures . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and high efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexenyl)ethylamine
- Cyclohexenone
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is unique due to its dual cyclohexene structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
918826-34-3 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclohex-2-en-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h5,7,9,14-15H,1-4,6,8,10-12H2 |
InChI Key |
DNKHPHMNLZIWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)



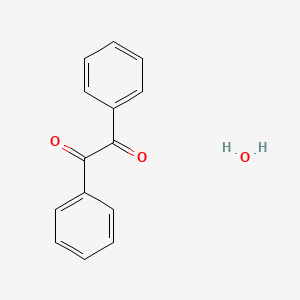
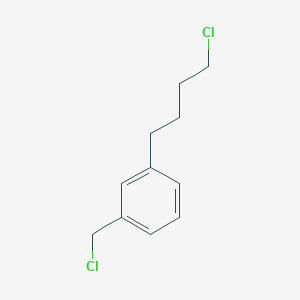
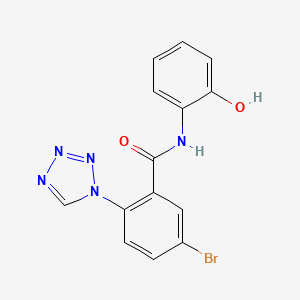
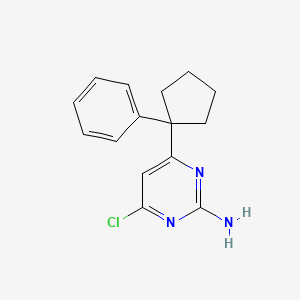


![5-(4-fluorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633319.png)
